molecular formula C13H17NO2 B1369626 4-(1-Methylpiperidin-4-YL)benzoic acid CAS No. 281234-85-3

4-(1-Methylpiperidin-4-YL)benzoic acid

Cat. No.: B1369626
CAS No.: 281234-85-3
M. Wt: 219.28 g/mol
InChI Key: NOFWSNMLTCIWPD-UHFFFAOYSA-N
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Description

4-(1-Methylpiperidin-4-yl)benzoic acid is an organic compound with the molecular formula C13H17NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 1-methylpiperidin-4-yl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpiperidin-4-yl)benzoic acid typically involves the reaction of 4-chloromethylbenzoic acid with 1-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of nanofiltration membranes can also help in the purification process by removing impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpiperidin-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(1-Methylpiperidin-4-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Methylpiperidin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)benzoic acid
  • 1-Methyl-4-piperidinyl benzoate

Uniqueness

4-(1-Methylpiperidin-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFWSNMLTCIWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592408
Record name 4-(1-Methylpiperidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281234-85-3
Record name 4-(1-Methylpiperidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-piperidin-4yl-benzoic acid (110 mg, 0.54 mmol, reference example 109) was added to paraformaldehyde (180 mg, 6 mmol) in MeOH (10 mL) and NaCNBH3 (120 mg, 1.94 mmol). The reaction was stirred at room temperature for 4 days, at which time HPLC shows no remaining starting material. The solution was acidified to pH 2 with concentrated HCl, evaporated, dissolved in water (20 mL), and extracted with ether (3×20 mL). Then the solution was brought to pH 12 with KOH pellets, extracted with dichloromethane (3×20 mL) and finally brought to pH5 with acetic acid. The mixture was lyophilized and the solid was extracted with MeOH (3×15 mL). The combined methanol extracts were evaporated and the residue chromatographed (reverse-phase HPLC, C18 column, 10-100% CH3CN/water) to yield, after lyophilization, 72 mg of the desired product (61%). 1H NMR (CD3OD): δ 7.98 (d, 2H), 7.38 (d, 2H), 3.60 (m, 2H), 3.18 (t, 2H), 2.94 (s, 3H), 2.85-2.95 (m, 2H), 2.08-2.18 (m, 2H), 1.90-2.02 (m, 2H). MS (ion spray) m/z 220 (M+H+). >98% pure by analytical HPLC.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

A solution of 4-piperidin-4-ylbenzoic acid (0.5 g) and 36% formaldehyde in water (0.175 mL) in methanol (5 mL) was treated with sodium cyanoborohydride (0.13 g) and acetic acid (0.5 mL), stirred for 18 hours and concentrated. The concentrate was flash chromatographed on silica gel with 10% methanol/dichloromethane.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.175 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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